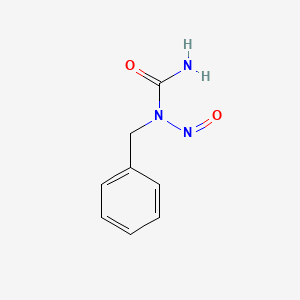

1-benzyl-1-nitrosourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(12)11(10-13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGKXXMRLVGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228202 | |

| Record name | N-Benzylnitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-11-1 | |

| Record name | N-Nitroso-N-(phenylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosobenzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylnitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66R25GI5ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 1 Benzyl 1 Nitrosourea

Synthesis Pathways of N-Nitrosoureas Relevant to 1-Benzyl-1-nitrosourea

The primary method for synthesizing N-nitrosoureas, including this compound, is through the nitrosation of the corresponding urea (B33335) precursor. This reaction involves the introduction of a nitroso group (–NO) to a nitrogen atom on the urea backbone.

For this compound, the synthesis starts with its precursor, 1-benzylurea. The reaction is conducted under acidic conditions, typically using a mineral acid such as sulfuric acid (H₂SO₄), and a nitrosating agent like sodium nitrite (B80452) (NaNO₂). The acid facilitates the in-situ generation of the highly reactive nitrosonium ion (NO⁺) from the nitrite. The synthesis mechanism proceeds with the protonation of a urea nitrogen, which is then susceptible to electrophilic attack by the nitrosonium ion. This step is highly sensitive to reaction parameters, especially temperature and pH, which significantly influence the reaction rate and the stability of the final product.

A key advancement in the synthesis of nitrosoureas is the use of a two-phase solvent system, which employs immiscible organic and aqueous phases. In a typical procedure for a compound analogous to this compound, the 1-benzylurea precursor is first dissolved in aqueous sulfuric acid at a controlled temperature of 5–15°C to stabilize the reactive species. An aqueous solution of sodium nitrite is then added dropwise to initiate the nitrosation. The resulting this compound product is partitioned into an organic solvent, such as methylene (B1212753) chloride, which minimizes its degradation in the aqueous phase. The organic layer is then separated, washed, and dried to isolate the product.

Comparative Analysis of Synthetic Approaches and Their Efficiencies

The efficiency of N-nitrosourea synthesis is markedly improved by adopting specific methodologies, with the two-phase solvent system showing significant advantages over traditional homogeneous methods.

The two-phase approach consistently results in higher yields, typically in the range of 75–80%, compared to the 50–60% yields often obtained with single-phase, homogeneous reaction systems. The improved efficiency is largely due to the effective separation of the nitrosourea (B86855) product into the organic phase as it is formed, which protects it from degradation in the acidic aqueous medium.

The choice of organic solvent also plays a critical role in the efficiency of extraction. For instance, using methylene chloride can increase extraction efficiency by up to 30% compared to methyl tert-butyl ether, a difference attributed to the higher partition coefficient of the product in methylene chloride.

Furthermore, the chemical structure of the urea precursor influences the reaction kinetics. The presence of the electron-donating benzyl (B1604629) group in 1-benzylurea accelerates the nitrosation process when compared to precursors with electron-withdrawing groups, such as chloroethyl analogues. This acceleration is evident in the shorter reaction times required for completion, often within two hours for this compound. Post-synthesis purification via anti-solvent crystallization, using a solvent like n-heptane, can yield a product with purity exceeding 95%.

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature | 5–15°C | Prevents thermal decomposition of the unstable nitrosourea product. |

| Solvent System | H₂SO₄ / CH₂Cl₂ | Enhances phase separation, protecting the product from aqueous degradation. |

| **Molar Ratio (Urea:NaNO₂) ** | 1:1.2 | Ensures complete nitrosation of the precursor. |

| Crystallization Solvent | n-Heptane | Improves the purity of the final crystalline product. |

Table 2: Comparative Efficiency of Synthetic Methods for Nitrosoureas

| Method | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous System | 50–60% | Simpler setup. | Lower yield due to product degradation in the aqueous phase. |

| Two-Phase System | 75–80% | Higher yield, improved product stability, simpler workup. | Requires careful selection of immiscible solvents. |

Decomposition and Reactivity Kinetics of this compound

Thermal and Aqueous Decomposition Pathways

This compound is an unstable compound that undergoes spontaneous decomposition under both thermal and physiological conditions. karger.com Thermogravimetric analysis indicates that its thermal decomposition begins at approximately 85°C, highlighting the need for storage at low temperatures (e.g., –20°C) under an inert atmosphere to maintain its integrity.

Studies on related compounds, such as 1-aryl-3-benzyl-1-nitrosoureas, show that the decomposition pathway is highly dependent on the reaction environment. researchgate.net In an aerobic environment (in the presence of air), thermolysis in a solvent like carbon tetrachloride at 33°C primarily yields benzyl isocyanate. researchgate.net Conversely, under anaerobic (argon atmosphere) conditions, the decomposition favors different pathways, including molecular rearrangement and transnitrosation. researchgate.net

In aqueous solutions at physiological pH (7.4), this compound decomposes rapidly, with a reported half-life of less than 24 hours. karger.com This decomposition generally follows pseudo-first-order kinetics. researchgate.net The instability in aqueous media is a characteristic feature of nitrosoureas and is central to their mechanism of action, as it leads to the formation of reactive intermediates. researchgate.net

Formation and Reactivity of Intermediate Species (e.g., Chloroethyldiazohydroxide, Isocyanate Groups, Chloroethyl Carbonium Ions)

The decomposition of this compound generates several highly reactive chemical intermediates. While intermediates like chloroethyldiazohydroxide and chloroethyl carbonium ions are specific to chloroethyl-containing nitrosoureas such as Carmustine (BCNU), analogous reactive species are formed from this compound. nih.gov

Upon decomposition in aqueous solution, the molecule breaks down to form an alkyldiazohydroxide precursor, which is considered a key alkylating moiety. karger.com This precursor can then generate a corresponding diazonium ion, which in turn can lead to the formation of a benzyl carbonium ion. This carbocation is a potent electrophile that can alkylate nucleophilic sites on biomolecules. researchgate.net

Nitrosyl Radical Fission and Nitric Oxide (NO)-Generating Ability

An alternative decomposition pathway for nitrosoureas involves the cleavage of the N-NO bond. researchgate.net Research on the thermolysis of 1-aryl-3-benzyl-1-nitrosoureas under anaerobic conditions suggests that this decomposition can proceed via a nitrosyl radical fission pathway. researchgate.net This pathway leads to products of 1,3-nitroso rearrangement and transnitrosation, where the nitroso group is transferred to another molecule. researchgate.net

Furthermore, aromatic N-nitrosoureas have been confirmed to have the ability to generate nitric oxide (NO) at ambient temperatures. researchgate.net This NO release can be detected and quantified spectrophotometrically through methods like the Griess reaction. researchgate.net Studies on other aromatic N-nitrosoureas demonstrate that NO release is a viable mechanistic pathway at physiological pH. rsc.org While rapid NO release might lead to deactivation before the compound reaches its target, this pathway is considered a facile and influential part of the compound's mechanism of action. researchgate.netrsc.org

Chemical Modifications and Derivatization Strategies for this compound Research

The chemical scaffold of this compound (BNU) offers a versatile platform for synthetic modifications aimed at modulating its biological activity, stability, and target specificity. Research into the derivatization of BNU and related N-nitrosoureas (NUs) focuses on altering the substituents on the urea nitrogen atoms to influence properties such as lipophilicity, DNA alkylating potential, and the ability to overcome drug resistance mechanisms. These strategies are crucial for developing analogues with improved therapeutic profiles.

Strategies for Structural Analogue Synthesis and Their Implications for Activity

The synthesis of structural analogues of this compound is a primary strategy to investigate structure-activity relationships (SAR). Modifications typically involve replacing the benzyl group or the hydrogen on the N3-position of the urea moiety with various other functional groups or carrier molecules. The rationale behind these modifications is that the nature of the substituent group significantly influences the compound's chemical properties and biological action. The benzyl group, for instance, provides specific electronic and steric characteristics that differentiate it from derivatives with other substituents.

Key approaches to structural analogue synthesis include:

Introduction of Different Carrier Groups: The benzyl moiety can be replaced with other cyclic or heterocyclic structures to alter lipophilicity and cellular uptake. For example, nitrosourea derivatives incorporating piperidine (B6355638) or pyridine (B92270) rings have been synthesized and evaluated for anticancer activity. nih.gov In one study, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea showed significant activity against intracranial leukemia models, but replacing the N-benzyl group in these piperidinylnitrosoureas led to less active compounds, highlighting the importance of the benzyl group in this specific scaffold. nih.gov

Combination with Other Bioactive Molecules (Combi-prodrugs): A sophisticated strategy involves creating "combi-nitrosourea" prodrugs that link the nitrosourea pharmacophore to another molecule with a complementary mechanism of action. nih.gov For instance, a novel prodrug, N-(2-chloroethyl)-N′-2-(O⁶-benzyl-9-guanine)ethyl-N-nitrosourea (BGCNU), was synthesized to simultaneously deliver a chloroethylating agent and an inhibitor of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov This dual-action approach is designed to overcome AGT-mediated drug resistance, leading to significantly higher cytotoxicity and DNA interstrand cross-linking compared to traditional chloroethylnitrosoureas (CENUs). nih.gov

Attachment to Targeting Moieties: To enhance specificity for target tissues, nitrosoureas have been attached to molecules with receptor affinity, such as steroids. Four steroidal nitrosoureas were synthesized with the aim of binding to the estrogen receptor, and they demonstrated inhibitory activity against a rat mammary tumor model. nih.gov

Molecular Combinations with Other Chemotherapeutic Agents: Researchers have synthesized molecular combinations of 5-Fluorouracil (5-FU) and N-(2-chloroethyl)-N-nitrosourea (CNU) moieties. acs.org These compounds were designed to act as a combination of an antimetabolite and an alkylating agent. Although the in vivo release of free 5-FU was found to be slow, several of these combination molecules showed impressive anticancer activity on their own. acs.org

The following table summarizes various structural analogues of nitrosoureas and the implications of their modifications for biological activity.

| Analogue/Derivative Class | Structural Modification | Implication for Activity | Reference |

| Piperidine/Pyridine Nitrosoureas | Replacement of the benzyl group with piperidine or pyridine rings as carriers. | Altered lipophilicity and anticancer activity. The N-benzyl group was found to be important for activity in some piperidinyl derivatives. | nih.gov |

| Steroidal Nitrosoureas | Attachment of the nitrosourea moiety to an estradiol (B170435) framework. | Designed for specific binding to estrogen receptors to target hormone-dependent tumors. Showed inhibitory activity against mammary tumors. | nih.gov |

| Combi-Nitrosourea Prodrugs (e.g., BGCNU) | Covalent linkage of a CENU to an O⁶-benzylguanine (O⁶-BG) derivative. | Designed to overcome drug resistance by simultaneously delivering an alkylating agent and an inhibitor of the DNA repair enzyme AGT. | nih.gov |

| 5-FU-CNU Molecular Combinations | Integration of 5-Fluorouracil and CNU moieties within a single molecule. | Created dual-function agents combining antimetabolite and alkylating properties, with some showing high anticancer activity. | acs.org |

| Benzothiazine Nitrosoureas | Incorporation of a 4H-1,4-benzothiazine carboxylate structure. | Synthesized as potential bifunctional anticancer agents. | researchgate.net |

Polymer-Supported Reagents in N-Nitrosourea Derivatization

The use of polymer-supported reagents represents a significant advancement in synthetic organic chemistry, offering cleaner reactions and simplified purification protocols. researchgate.net In the context of N-nitrosourea chemistry, these reagents can be particularly advantageous for derivatization reactions, as the reactive species and byproducts remain bound to the solid polymer backbone, allowing for their easy removal by simple filtration. researchgate.net

While specific examples of polymer-supported derivatization of this compound are not extensively documented in readily available literature, the principles can be illustrated by related chemistries. A notable example is the synthesis and use of polymer-supported N-benzyl-N-nitroso-4-toluenesulfonamide. researchgate.net This solid-phase reagent was developed for the safe and efficient preparation of phenyldiazomethane (B1605601) (PDM). PDM is a valuable reagent for the benzylation of acidic compounds, but it is also explosive and toxic. researchgate.net

The polymer-supported approach mitigates these risks. The reagent, N-benzyl-N-nitroso-4-poly(styrene-co-divinylbenzene)sulfonamide, is easy to synthesize and purify. researchgate.net When it reacts to produce PDM, the byproducts remain attached to the polymer support and are filtered off, yielding a pure solution of the desired product without requiring further purification steps. researchgate.net This methodology ensures that a dilute solution of PDM is generated, minimizing the chances of explosion and intoxication. researchgate.net

This strategy of immobilizing a reactive species on a polymer support could theoretically be adapted for the derivatization of N-nitrosoureas. For instance, a polymer-bound reagent could be used to introduce a specific functional group onto the this compound scaffold. The key advantages of such a polymer-supported approach in N-nitrosourea derivatization would include:

Simplified Purification: Eliminates the need for complex chromatographic separation of products from reagents and byproducts.

Improved Safety: Immobilizes potentially hazardous reagents, reducing risks associated with their handling.

Potential for Automation: Solid-phase synthesis techniques are well-suited for automated chemical synthesizers.

The table below outlines the conceptual application of polymer-supported reagents in derivatization reactions relevant to nitrosourea chemistry.

| Component | Description | Function / Advantage | Reference |

| Polymer Support | An insoluble matrix, such as poly(styrene-co-divinylbenzene). | Provides a solid phase to which reagents or substrates can be attached. Enables easy separation by filtration. | researchgate.net |

| Functional Reagent | A reactive molecule covalently attached to the polymer (e.g., N-benzyl-N-nitroso-4-toluenesulfonamide). | Acts as the derivatizing agent. The polymer backbone makes it a "polymeric reagent." | researchgate.net |

| Reaction Process | The substrate (in solution) reacts with the polymer-supported reagent. | The desired product is formed and remains in the solution phase, while byproducts remain bound to the polymer. | researchgate.net |

| Workup | Simple filtration of the reaction mixture. | Separates the soluble product from the solid polymer-bound byproducts, simplifying purification. | researchgate.net |

Molecular Mechanisms of 1 Benzyl 1 Nitrosourea S Biological Interactions

DNA Alkylation and Adduct Formation by 1-Benzyl-1-nitrosourea

The principal target for the electrophilic species generated from this compound is the genetic material of the cell, DNA. The interaction of the benzyl (B1604629) cation with DNA results in the formation of covalent adducts, which are additions to the DNA molecule that disrupt its normal structure and function. mdpi.com

The alkylation of DNA by this compound is not a random process. The benzyl cation exhibits a preference for specific nucleophilic centers within the DNA structure. The most susceptible sites are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com

Among the DNA bases, guanine (B1146940) is a primary target for alkylation. mdpi.com Several positions on the guanine base are susceptible, including the N7, N3, and O6 atoms. mdpi.com Of these, alkylation at the O6-position of guanine is a particularly significant event. oncohemakey.compnas.org This specific modification is strongly associated with the cytotoxic and mutagenic effects of many alkylating agents. pnas.orgaacrjournals.org The addition of a bulky benzyl group at the O6-position of guanine can interfere with the proper base pairing during DNA replication, leading to misincorporation of bases and ultimately, mutations. nih.gov

The specificity of alkylation can be influenced by the chemical properties of the alkylating agent and the local DNA sequence and structure. While the N7 position of guanine is generally the most nucleophilic site in DNA, the biological consequences of O6-alkylguanine adducts are often more severe. mdpi.com

Table 1: Preferential Sites of DNA Alkylation by Electrophiles

| Nucleobase | Preferential Alkylation Sites |

| Guanine | N7, O6, N3 |

| Adenine | N1, N3, N7 |

| Cytosine | N3 |

| Thymine (B56734) | O4 |

This table is based on general knowledge of DNA alkylation and may not be specific to this compound due to limited direct research on its precise binding patterns.

While this compound itself does not form chloroethyl adducts, this mechanism is characteristic of related and extensively studied chloroethylnitrosoureas (CENUs) like BCNU and CCNU. oncohemakey.comtandfonline.com Understanding this process in CENUs provides a valuable framework for the potential, though not confirmed, reactivity of similar nitrosoureas.

In the case of CENUs, the initial alkylation event at the O6-position of guanine results in the formation of an O6-chloroethylguanine adduct. tandfonline.comoup.com This initial adduct is unstable and can undergo an intramolecular cyclization reaction. tandfonline.comnih.gov This cyclization leads to the formation of a highly reactive cyclic intermediate known as N1,O6-ethanoguanine. pnas.orgtandfonline.comnih.gov

The formation of N1,O6-ethanoguanine is a critical step in the mechanism of action of CENUs. nih.gov This intermediate is a potent electrophile and is responsible for the subsequent formation of DNA interstrand cross-links. nih.govresearchgate.net

Following its formation, the N1,O6-ethanoguanine intermediate can react with a nucleophilic site on the opposite DNA strand, most commonly the N3 position of cytosine. aacrjournals.org This reaction creates a covalent bond between the two strands of the DNA double helix, resulting in a DNA interstrand cross-link (ICL). nih.govresearchgate.net

ICLs are one of the most cytotoxic forms of DNA damage. nih.gov They physically prevent the separation of the two DNA strands, a process that is essential for both DNA replication and transcription. nih.govaacrjournals.org The inability of the DNA to unwind and serve as a template for these fundamental cellular processes leads to a complete blockage of cell division and gene expression, ultimately triggering programmed cell death, or apoptosis. nih.gov

The formation of ICLs is a hallmark of the activity of bifunctional alkylating agents like the CENUs. nih.gov While direct evidence for ICL formation by this compound is limited, its structural similarity to other nitrosoureas suggests that this could be a potential, though likely less efficient, mechanism of its biological activity.

Formation of O6-Chloroethyl Adducts and N1,O6-Ethanoguanine

Mutagenicity and Genotoxicity Mechanisms of this compound

The chemical modifications to DNA induced by this compound not only lead to cell death but can also result in permanent changes to the genetic code, a process known as mutagenesis. These genetic alterations contribute to the genotoxicity of the compound.

The mutagenic activity of this compound has been demonstrated in various bacterial and cellular models. Studies using Salmonella typhimurium strains have shown that BzNU can induce mutations, and its mutagenic potency can be influenced by the specific bacterial strain used. nih.gov This suggests that the metabolic activation of the compound and the cellular DNA repair pathways play a role in determining its mutagenic outcome.

The primary mechanism of mutagenesis for alkylating agents like this compound is through the mispairing of adducted bases during DNA replication. For example, an O6-benzylguanine adduct may be incorrectly read by DNA polymerase, leading to the insertion of thymine instead of cytosine opposite the adducted guanine. nih.gov This results in a G:C to A:T transition mutation after the next round of replication. nih.gov Such point mutations can have significant consequences if they occur within a critical gene, potentially leading to altered protein function or loss of function.

Research comparing different N-alkyl-N-nitrosoureas has indicated that the structure of the alkyl group can significantly influence mutagenic activity. nih.gov For instance, nitrosoureas with cyclic N'-alkyl groups have been shown to be more mutagenic than those with linear chain N'-alkyl groups. nih.gov

Table 2: Comparative Mutagenicity of N-methyl-N'-alkyl-N-nitrosoureas in Salmonella typhimurium TA1535

| Compound | N'-Alkyl Group | Relative Mutagenic Activity |

| N-methyl-N'-cyclobutyl-N-nitrosourea | Cyclobutyl | High |

| N-methyl-N'-alkyl-N-nitrosoureas | Chain N'-alkyl | Lower |

This table is based on findings from a study on various N-methyl-N'-alkyl-N-nitrosoureas and illustrates the principle that the alkyl group structure affects mutagenicity. nih.gov Specific data for this compound was not available in this direct comparison.

In bacteria, DNA damage caused by agents like this compound can trigger a complex cellular response known as the SOS DNA repair system. mdpi.com This system is a global response to DNA damage that involves the coordinated expression of a set of genes involved in DNA repair and mutagenesis. researchgate.netfrontiersin.org

The SOS response is induced when the replication fork stalls at a DNA lesion, leading to the accumulation of single-stranded DNA. researchgate.net This single-stranded DNA activates the RecA protein, which in turn promotes the autocatalytic cleavage of the LexA repressor protein. researchgate.netfrontiersin.org The cleavage of LexA leads to the derepression of the SOS genes. researchgate.net

Some of the genes induced during the SOS response encode for error-prone DNA polymerases. mdpi.com These polymerases are capable of replicating past DNA lesions that would normally block the replicative polymerases. However, they have a higher error rate and are more likely to incorporate incorrect bases opposite the damaged template. This process, known as translesion synthesis, can lead to an increased mutation rate.

Studies have suggested that this compound is a stronger inducer of the SOS DNA repair system compared to other nitrosoureas like N-methyl-N-nitrosourea (MNU). This enhanced induction of the SOS response could contribute to the observed mutagenicity of BzNU.

Comparative Mutagenicity Studies with Related Nitrosoureas (e.g., N-methyl-N-nitrosourea)

The mutagenic properties of this compound (BzNU) have been a subject of scientific investigation, often in comparison to other nitrosourea (B86855) compounds like N-methyl-N-nitrosourea (MNU). Studies using bacterial strains, such as Salmonella typhimurium, have indicated that BzNU can be more mutagenic than MNU. This difference in mutagenic potential is attributed to their structural distinctions, which result in varied preferences for the bacterial strains they affect. Specifically, BzNU appears to be a more potent inducer of the SOS DNA repair system compared to MNU.

The structural characteristics of the N'-alkyl group in N-methyl-N'-alkyl-N-nitrosoureas significantly influence their mutagenic activity. nih.gov Research on a series of these compounds revealed that those with cyclic N'-alkyl groups demonstrated considerably higher mutagenicity than those with chain N'-alkyl groups in Salmonella typhimurium TA1535. nih.gov This suggests that the benzyl group in BzNU plays a crucial role in its mutagenic profile. While a direct, comprehensive comparison of mutagenicity between BzNU and a wide array of nitrosoureas is not extensively detailed in the available literature, the existing data underscores the principle that structural variations among nitrosoureas lead to distinct mutagenic activities. nih.gov

For instance, a study comparing various N-methyl-N'-alkyl-N-nitrosoureas found that the mutagenicity had a slight positive correlation with their decomposition rates but not with their alkylating activities on 4-(p-nitrobenzyl)pyridine. nih.gov This highlights the complexity of factors influencing the mutagenic potential of these compounds, where the chemical structure of the substituent group is of great significance. nih.gov

Interaction of this compound with DNA Repair Pathways

The biological effects of this compound are intrinsically linked to its interactions with cellular DNA repair mechanisms, most notably the O6-alkylguanine-DNA alkyltransferase (AGT) protein.

O6-Alkylguanine-DNA Alkyltransferase (AGT) Inactivation

This compound, like other nitrosoureas, exerts its effects primarily through the alkylation of DNA. Specifically, it can attach a benzyl group to DNA bases, disrupting the normal structure and function of the DNA molecule. A critical target of this alkylation is the O6 position of guanine. aacrjournals.orgaacrjournals.org The resulting O6-benzylguanine adduct in DNA is a lesion that can be cytotoxic if not repaired.

The primary cellular defense against this type of damage is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). aacrjournals.orgaacrjournals.org AGT functions by transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site. aacrjournals.org This is a "suicide" mission for the protein, as the transfer is irreversible, and the alkylated AGT is subsequently degraded. aacrjournals.orgdoi.org

However, compounds like O6-benzylguanine (O6-BG), which is structurally related to the adduct formed by BzNU, can act as pseudosubstrates for AGT. aacrjournals.orgdoi.org O6-BG directly reacts with the active-site cysteine of AGT, leading to the inactivation of the enzyme. aacrjournals.orgpnas.org This inactivation prevents the repair of O6-alkylguanine lesions induced by nitrosoureas. aacrjournals.org The inactivation of AGT by O6-BG has been shown to be a rapid process. aacrjournals.org Following inactivation by agents like O6-BG, the AGT protein is ubiquitinated and rapidly degraded by the proteasome. doi.org

Mechanisms of Experimental Resistance Related to AGT Expression and Mutation

Resistance to nitrosourea-based therapies is a significant challenge, and it is often linked to the expression and mutation of the AGT protein.

Increased AGT Expression: A primary mechanism of resistance is the overexpression of AGT in tumor cells. nih.govaacrjournals.org Higher levels of AGT allow cells to more efficiently repair the DNA damage caused by alkylating agents, thereby diminishing their cytotoxic effects. aacrjournals.org For example, in experimental models, medulloblastoma and rhabdomyosarcoma cell lines made resistant to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) showed a twofold increase in AGT activity compared to the parental cell lines. nih.gov

AGT Mutations: Another mechanism of resistance involves mutations in the MGMT gene, which encodes the AGT protein. aacrjournals.org These mutations can render the AGT protein resistant to inactivation by inhibitors like O6-BG. aacrjournals.orgnih.gov For instance, studies have identified specific mutations in AGT, such as G156C, Y114F, and K165T, in medulloblastoma cell lines that have developed resistance to the combination of O6-BG and BCNU. aacrjournals.org These mutations often affect the binding of O6-BG to the protein. aacrjournals.org The G156C mutation, for example, has been shown to confer resistance to O6-BG inactivation. aacrjournals.orgnih.gov Similarly, mutations at amino acid 165 (K165E and K165N) in colon cancer cell lines have also been linked to acquired resistance to O6-BG and BCNU. aacrjournals.org Interestingly, these mutated AGT proteins often exhibit decreased enzymatic activity and are less stable, yet they are remarkably resistant to inactivation by O6-BG. aacrjournals.org

The development of these resistant AGT mutants can occur through the clonal selection of pre-existing or newly arising mutations during treatment with a combination of an alkylating agent and an AGT inhibitor. aacrjournals.org

Potentiation Strategies via AGT Inhibition in in vitro and in vivo Experimental Models

The understanding of AGT's role in resistance has led to the development of strategies aimed at potentiating the efficacy of nitrosoureas by inhibiting AGT. The central hypothesis is that by depleting AGT activity in tumor cells, they will become more sensitive to the cytotoxic effects of alkylating agents. aacrjournals.orgnih.gov

O6-benzylguanine (O6-BG) is a potent inactivator of AGT and has been extensively studied as a chemosensitizing agent in preclinical and clinical settings. aacrjournals.orgnih.gov In preclinical studies, O6-BG has been shown to potentiate the activity of BCNU. aacrjournals.org The combination of O6-BG with nitrosoureas like BCNU is designed to overcome AGT-mediated resistance. pnas.org

In vitro studies have consistently demonstrated that O6-BG can render AGT-competent tumor cells more sensitive to the cytotoxic effects of various alkylating agents. aacrjournals.org For example, a new potential melanoma-directed AGT inhibitor, IBgBZ, which is a conjugate of an O6-BG derivative and a carrier moiety, demonstrated the ability to inactivate AGT and potentiate the cytotoxicity of a chloroethylnitrosourea in a highly chemoresistant human melanoma cell line. researchgate.net

In vivo experimental models have also provided evidence for the potentiation strategy. In mice bearing human tumor xenografts, the depletion of AGT by inhibitors prior to treatment with BCNU has shown significant therapeutic benefit, particularly in tumors with high AGT activity. aacrjournals.org However, a challenge with this approach is that AGT inhibitors also sensitize normal tissues to the toxicity of alkylating agents, leading to increased side effects such as myelosuppression. pnas.orgnih.gov

To address this, gene therapy approaches are being explored. The transfer of mutant MGMT genes that are resistant to O6-BG into hematopoietic stem cells could potentially protect the bone marrow from the toxic effects of the combination therapy, allowing for higher doses of the alkylating agent to be used against the tumor. pnas.orgnih.gov For instance, retroviral transduction of a mutant MGMT gene (G156A) into human CD34+ cells conferred significant resistance to the combination of O6-BG and BCNU. nih.gov

The table below summarizes key findings from potentiation studies.

| Experimental Model | AGT Inhibitor | Nitrosourea | Key Finding | Reference |

| Human Melanoma Cell Lines | O6-benzylguanine | BCNU | O6-BG potentiated the cytotoxic effect of BCNU. | aacrjournals.org |

| Human Medulloblastoma & Rhabdomyosarcoma Cell Lines | O6-benzylguanine | BCNU | Combination therapy led to the development of resistant cell lines with AGT mutations. | aacrjournals.orgnih.gov |

| Human Colon Cancer Cell Lines | O6-benzylguanine | BCNU | Acquired resistance was associated with de novo mutations in the AGT gene. | aacrjournals.org |

| Human CD34+ Cells | O6-benzylguanine | BCNU | Transduction with a mutant, O6-BG-resistant MGMT gene conferred resistance to the combination therapy. | nih.gov |

| Mice with Human Glial Tumor Xenografts | O6-benzylguanine & dBG | BCNU & Temozolomide | Depleting AGT in tumors with high activity enhanced the antitumor effect of the nitrosoureas. | aacrjournals.org |

| Mice with B16 Melanoma | IBgBZ (melanoma-directed AGT inhibitor) | Cystemustine (a chloroethylnitrosourea) | The targeted inhibitor potentiated the antitumor effect of the nitrosourea. | researchgate.net |

Cellular and Subcellular Mechanistic Effects Beyond DNA Alkylation

While DNA alkylation is the primary mechanism of action for nitrosoureas, they also exert other cellular and subcellular effects, including protein carbamoylation.

Protein Carbamoylation and Inhibition of Cellular Enzymes (e.g., NAD pyrophosphorylase)

Upon decomposition, nitrosoureas generate not only an alkylating species but also an isocyanate. karger.com This isocyanate is responsible for the carbamoylation of proteins. karger.comnih.gov Carbamoylation involves the covalent modification of amino groups on proteins, such as the terminal amino groups and the epsilon-amino groups of lysine (B10760008) residues. nih.gov

While there is limited evidence specifically detailing the carbamoylation activity of this compound, the general mechanism is a known characteristic of the nitrosourea class of compounds. In contrast, other nitrosoureas like BCNU and CCNU exhibit bifunctional activity with both alkylation and carbamoylation, where the carbamoylation is known to inhibit DNA repair enzymes.

Alterations in Nuclear RNA Metabolism

The metabolism of nuclear RNA is a critical process for gene expression and cell viability. Nitrosourea compounds, as a class, have been shown to interfere with several stages of RNA synthesis and processing. While direct studies on this compound are limited, research on structurally related nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), provides significant insights into the potential mechanisms of action.

Research has demonstrated that certain nitrosoureas can selectively inhibit the synthesis of 45S ribosomal precursor RNA (pre-rRNA), a crucial component for the formation of ribosomes. nih.gov This inhibition of pre-rRNA synthesis occurs without a corresponding major impact on the synthesis of other types of nuclear RNA. nih.gov

Furthermore, beyond synthesis, the processing of pre-rRNA molecules is also impeded. nih.gov Even if pre-rRNA is synthesized, its maturation into functional ribosomal RNA is blocked, which ultimately disrupts the formation of new ribosomes. nih.gov This disruption of ribosome biogenesis is a significant factor in the cytotoxic effects of these compounds. nih.gov Studies on the effects of BCNU and related compounds have highlighted their impact on the metabolism of nuclear RNA in cultured leukemia L1210 cells. nih.gov

Table 1: Effects of Related Nitrosoureas on Nuclear RNA Metabolism

| Cellular Process | Observation with Related Nitrosoureas | Potential Consequence |

|---|---|---|

| pre-rRNA Synthesis | Selective inhibition of 45S ribosomal precursor RNA synthesis. nih.gov | Reduced production of essential components for new ribosomes. |

| pre-rRNA Processing | Inhibition of the maturation of newly synthesized precursor RNA molecules. nih.gov | Failure to form mature, functional ribosomes. |

Modulation of Cellular Signaling Pathways in Experimental Systems

This compound and related alkylating agents are known to induce cellular responses by modulating key signaling pathways, primarily those involved in the DNA damage response. csic.es The introduction of alkyl groups into DNA triggers a cascade of signaling events designed to arrest the cell cycle and facilitate repair or, if the damage is too severe, initiate programmed cell death.

Experimental systems using related nitrosoureas have elucidated the central role of the ATR-Chk1 signaling pathway. researchgate.net Upon DNA damage induced by compounds like BCNU, the ATR (Ataxia telangiectasia and Rad3-related) kinase is activated. researchgate.net Activated ATR then phosphorylates and activates the checkpoint kinase 1 (Chk1). researchgate.net This activation leads to an accumulation of cells in the S phase of the cell cycle, providing time for DNA repair. researchgate.net The inhibition of ATR or Chk1 has been shown to sensitize cells to the effects of these agents. researchgate.net

In addition to the ATR-Chk1 pathway, the ATM (Ataxia-telangiectasia mutated) kinase is another critical mediator in the DNA damage response. semanticscholar.orgnih.gov Research on the methylating agent N-methyl-N-nitrosourea (MNU) has shown that the mismatch repair protein MLH1 can signal for cell cycle arrest in conjunction with both ATM and ATR. nih.gov This suggests a complex network of protein interactions that senses the alkylation damage and coordinates the cellular response. The activation of these pathways can ultimately determine the fate of the cell, leading to either survival through DNA repair or apoptosis. For instance, combination treatments that enhance DNA damage or inhibit repair pathways have been shown to increase apoptosis, as evidenced by changes in the levels of proteins like BAX, BCL-XL, and CASPASE-3. semanticscholar.org

Table 2: Key Proteins Modulated by Related Nitrosoureas in Cellular Signaling

| Protein | Role in Signaling Pathway | Effect of Modulation by Related Nitrosoureas |

|---|---|---|

| ATR (Ataxia telangiectasia and Rad3-related) | Master kinase in the DNA damage response. researchgate.net | Activated in response to DNA damage, initiating downstream signaling. researchgate.net |

| Chk1 (Checkpoint kinase 1) | Key downstream effector of ATR. researchgate.net | Phosphorylated and activated by ATR, leading to S-phase cell cycle arrest. researchgate.net |

| ATM (Ataxia-telangiectasia mutated) | A primary kinase that signals DNA damage. semanticscholar.orgnih.gov | Works with ATR to signal for cell cycle arrest in response to some alkylating agents. nih.gov |

| MLH1 (MutL Homolog 1) | Mismatch repair protein involved in damage signaling. nih.gov | Participates in signaling for cell cycle arrest in response to certain methylating agents. nih.gov |

| BAX/BCL-XL | Pro- and anti-apoptotic proteins. semanticscholar.org | The ratio is altered to favor apoptosis in combination with other agents. semanticscholar.org |

| CASPASE-3 | Executioner caspase in apoptosis. semanticscholar.org | Levels increase, indicating the induction of apoptosis. semanticscholar.org |

Structure Activity Relationship Sar Studies and Computational Analysis of 1 Benzyl 1 Nitrosourea

Quantitative Structure-Activity Relationship (QSAR) Models for Nitrosoureas

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitrosoureas, these models have been instrumental in identifying the key molecular features that govern their efficacy as alkylating agents.

The alkylating ability of nitrosoureas is the primary driver of their biological effect. QSAR studies have identified several physicochemical and electronic parameters that correlate with this activity. The N-(2-chloroethyl)-N-nitrosoureido group is widely considered necessary for high-level anticancer activity. nih.gov However, the substituent at the N'-position, such as the benzyl (B1604629) group in 1-benzyl-1-nitrosourea, significantly modulates this activity.

Key parameters identified in QSAR models include:

Electronic Properties : The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has been found to have a significant linear correlation with anti-cancer activity. researchgate.net A lower LUMO energy suggests a greater ability to accept electrons, which can be related to the compound-receptor interactions necessary for its biological function. researchgate.net Other electronic descriptors, such as ionization potential and the status of nitrogen atoms, are also considered important factors. nih.gov

Hydrophobicity : The lipophilicity of the molecule, often expressed as the partition coefficient (log P), is crucial for its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier. mdpi.com The N'-substituent heavily influences this parameter. For instance, the cyclohexyl group in Lomustine enhances lipid solubility.

Hydrogen Bonding : The capacity to act as hydrogen bond donors is a main factor influencing the inactivation ability of O6-methylguanine-DNA methyltransferase (MGMT), a key resistance mechanism. nih.gov

Topological and Steric Descriptors : Molecular connectivity indices and steric parameters are used to describe the size and shape of the molecule, which affects how it fits into the active sites of target biomolecules like DNA or enzymes. semanticscholar.org

| QSAR Parameter | Correlation with Biological Activity | Relevance to this compound |

| LUMO Energy | A lower LUMO energy correlates with higher anticancer activity, suggesting enhanced compound-receptor interactions. researchgate.net | The electronic properties of the benzyl group influence the overall LUMO energy of the molecule. |

| Lipophilicity (log P) | Higher lipophilicity can improve passage across the blood-brain barrier, relevant for treating brain tumors. nih.gov | The benzyl group confers a degree of lipophilicity, affecting the compound's distribution in biological systems. |

| Hydrogen Bond Donors | The presence of hydrogen bond donors is a key factor in the ability to inactivate the DNA repair enzyme AGT. nih.gov | The urea (B33335) moiety of this compound contains N-H groups that can act as hydrogen bond donors. |

| Steric Factors | The size and shape of the N'-substituent influence binding to biological targets and can affect the rate of decomposition. nih.govresearchgate.net | The benzyl group has distinct steric bulk compared to smaller alkyl or larger cyclohexyl groups, impacting its specific interactions. |

The steric and electronic properties of the N'-substituent, in this case, the benzyl group, directly impact the reactivity of the nitrosourea (B86855) molecule.

Steric Effects : The bulkiness of the substituent on the urea nitrogen influences the rate of decomposition and the nature of the reactive intermediates formed. researchgate.net Kinetic studies on the alkylation of nucleophiles by various N-alkyl-N-nitrosoureas have shown that the reaction rates are mainly controlled by steric factors. researchgate.net The alkylating potential follows the general sequence: methyl- > ethyl- > allyl- > propyl- > butyl-, indicating that less sterically hindered groups are more reactive. researchgate.net The benzyl group of this compound introduces significant steric bulk, which distinguishes its reactivity profile from nitrosoureas with smaller alkyl groups. This steric hindrance can influence the approach of the molecule to its biological targets. nih.gov

Parameters Correlating with Alkylating Potential and Biological Activity

Molecular Modeling and Docking Studies Relevant to this compound

Molecular modeling provides a three-dimensional perspective on how nitrosoureas interact with their biological targets, offering insights that complement experimental SAR data.

A major mechanism of tumor resistance to nitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which removes alkyl groups from the O6 position of guanine (B1146940). nih.gov Molecular docking simulations are used to study how nitrosourea derivatives and their inhibitors, such as O6-benzylguanine (O6-BG), interact with the active site of AGT. tandfonline.com

Docking studies of O6-BG and related inhibitors reveal key interactions within the AGT active pocket:

Hydrogen Bonds : The inhibitors form multiple hydrogen bonds with amino acid residues like Ser159, Asn157, and Cys145. tandfonline.com The amino group on some benzylguanine analogs can form additional hydrogen bonds with residues like Tyr114 and Asn137, enhancing stability and affinity. nih.gov

Pi-Interactions : The benzyl group of O6-BG is crucial for its inhibitory activity. It enters the active pocket where the Cys145 residue is located near the O6-benzyl group. tandfonline.com Pi-sulfur interactions between the benzyl ring and Cys145, as well as Pi-alkyl interactions with other residues, are observed. nih.gov

These findings are highly relevant to understanding how a molecule like this compound or its metabolites might interact with proteins. The benzyl group provides a scaffold capable of similar Pi-interactions, which could influence its binding to AGT or other protein targets.

| Interacting Residue in AGT | Type of Interaction | Relevance to Benzyl-Containing Ligands |

| Cys145 | Hydrogen Bond, Pi-Sulfur Interaction tandfonline.comnih.gov | The active site cysteine that is alkylated by the substrate. The benzyl ring can position itself nearby for favorable interactions. |

| Ser159, Asn157 | Hydrogen Bond tandfonline.com | These residues help anchor the guanine portion of the inhibitor in the active site. |

| Tyr114, Asn137 | Hydrogen Bond nih.gov | Form additional stabilizing hydrogen bonds with amino-substituted benzyl groups, increasing affinity. |

| Various | Pi-Alkyl Interactions nih.gov | Hydrophobic interactions between the benzyl ring and alkyl side chains of residues in the active pocket contribute to binding. |

The three-dimensional conformation of a nitrosourea molecule is critical to its stability and biological activity. Ab initio calculations have shown that nitrosoureas preferentially adopt a Z-conformation around the N-N=O bond. nih.gov This specific spatial arrangement is believed to be more stable and influences the molecule's decomposition pathway in vivo, which in turn affects its carcinostatic activity. nih.gov The conformation dictates how the molecule presents its reactive moieties to biological targets, and understanding these preferences is essential for designing derivatives with optimized shapes for specific biological interactions. researchgate.net

Ligand-Protein Interactions (e.g., with DNA Repair Enzymes like AGT)

Rational Design Principles for Novel Nitrosourea Derivatives

The insights gained from SAR, QSAR, and molecular modeling studies provide a foundation for the rational design of new nitrosourea compounds with improved therapeutic profiles. The goal is to enhance anti-tumor activity and overcome resistance while minimizing toxicity. mdpi.com

Key design principles include:

Modulating Lipophilicity : The N'-substituent can be modified to fine-tune the drug's lipophilicity, enhancing its ability to reach specific targets, such as tumors in the central nervous system. mdpi.com

Overcoming AGT Resistance : A powerful strategy involves creating "combi-nitrosourea" prodrugs. These molecules link a traditional chloroethylnitrosourea pharmacophore to an AGT inhibitor moiety, like an O6-benzylguanine analog. tandfonline.comnih.gov This dual-action approach aims to simultaneously damage DNA and inhibit its repair, thereby overcoming a major resistance mechanism. tandfonline.com

Targeted Delivery : Attaching the nitrosourea group to a carrier molecule that has a high affinity for tumor cells can increase selectivity and reduce side effects. For example, using a glucose moiety targets pancreatic β-cells.

Hypoxia Activation : Designing prodrugs that are only activated under the hypoxic (low oxygen) conditions characteristic of solid tumors is a promising strategy. This involves masking active groups with hypoxia-sensitive triggers, such as a 4-nitrobenzylcarbamate group, which is reduced to release the active drug selectively in the tumor environment. tandfonline.comnih.gov

Optimizing Steric and Electronic Properties : Based on SAR findings, substituents can be chosen to optimize the balance between stability and reactivity. For instance, introducing specific groups can enhance interactions with the target (e.g., through additional hydrogen bonding or π-stacking) or fine-tune the rate of formation of the alkylating species. researchgate.netnih.gov

By applying these principles, researchers can move beyond traditional nitrosoureas to develop next-generation agents that are more effective and targeted in their action.

Design of Combi-molecules and Prodrugs for Mechanistic Enhancement

The therapeutic efficacy of chloroethylnitrosoureas (CENUs) is often limited by the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which reverses the initial alkylation at the O⁶ position of guanine, thereby preventing the formation of cytotoxic DNA interstrand cross-links (ICLs). nih.gov To overcome this resistance mechanism, research has focused on the design of "combi-molecules" or prodrugs that integrate a CENU pharmacophore with an AGT inhibitor into a single molecular entity. nih.govresearchgate.net This strategy aims to ensure that the DNA-damaging agent and the resistance inhibitor are delivered to the target cell simultaneously, enhancing the therapeutic effect. nih.gov

A prominent example involves tethering a derivative of this compound to an AGT inhibitor like O⁶-benzylguanine (O⁶-BG). nih.gov One such combi-nitrosourea prodrug, 3-(3-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)-1-(2-chloroethyl)-1-nitrosourea , was synthesized and designed to release both a DNA cross-linking agent and an AGT inhibitor upon metabolic activation. nih.govinoteexpress.com Studies showed that this molecule exhibited higher cytotoxicity against AGT-proficient (Mer+) glioma cells compared to traditional CENUs like ACNU and BCNU, even when the latter were co-administered with O⁶-BG. nih.gov The enhanced activity is attributed to the AGT inhibitory moiety functioning specifically within the target cells, leading to higher levels of dG-dC cross-links. nih.gov

Further innovation in this area has led to the development of tripartite prodrugs designed for targeted activation. An example is N-(2-chloroethyl)-N′-2-(2-(4-nitrobenzylcarbamate)-O⁶-benzyl-9-guanine)ethyl-N-nitrosourea (NBGNU) . tandfonline.com This complex molecule consists of three key components:

A chloroethylnitrosourea pharmacophore for inducing DNA damage. tandfonline.com

An O⁶-benzylguanine analogue to inhibit AGT-mediated DNA repair. tandfonline.com

A hypoxia-activatable 4-nitrobenzylcarbamate group, designed to release the active components selectively in the low-oxygen environment characteristic of solid tumors. tandfonline.com

This design represents a sophisticated approach to mechanistic enhancement, combining resistance inhibition with tumor-targeting to potentially increase efficacy and reduce systemic toxicity. researchgate.nettandfonline.com Molecular docking studies have supported these designs, indicating, for example, that the O⁶-BG analogues released from these combi-molecules can form multiple hydrogen bonds with key residues in the active site of the AGT enzyme, providing a strong rationale for their enhanced inhibitory activity. inoteexpress.com

Table 1: Examples of Combi-Nitrosourea Prodrugs for Mechanistic Enhancement

| Compound Name | Key Moieties | Intended Mechanistic Enhancement |

|---|---|---|

| 3-(3-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)-1-(2-chloroethyl)-1-nitrosourea | 1. Chloroethylnitrosourea2. O⁶-benzylguanine analogue | Simultaneous delivery of a DNA alkylating agent and an AGT inhibitor to overcome drug resistance. nih.gov |

Exploration of Substituent Effects on Mechanistic Profiles

The chemical reactivity and biological activity of nitrosoureas are profoundly influenced by the nature of the substituents attached to the urea backbone. In this compound, the benzyl group confers specific electronic and steric properties that distinguish it from nitrosourea derivatives bearing other substituents, such as alkyl or carbohydrate groups. Understanding these substituent effects is crucial for predicting the mechanistic profile and for designing more effective analogues.

Computational and experimental studies on related chemical systems provide insight into the types of effects at play. The reactivity of a molecule can be modulated by both steric and electronic factors. d-nb.info For instance, the benzyl group in this compound is more sterically demanding than a simple methyl group but introduces π-system electrons that can influence the stability of reaction intermediates.

The principles of physical organic chemistry, such as the use of Hammett linear free energy relationships, are instrumental in quantifying the impact of substituents on reaction mechanisms. nsf.govbeilstein-journals.org For example, studies on the solvolysis of substituted benzenesulfonyl chlorides show that electron-withdrawing groups can alter reaction rates and favor pathways with more balanced bond formation and breaking in the transition state. beilstein-journals.org Conversely, strong electron-donating groups can promote ionization (S_N1) mechanisms. beilstein-journals.org

In the context of this compound, the benzyl group is generally considered to be weakly electron-donating or electronically neutral compared to strongly activating or deactivating groups. Its primary role may be to influence the compound's lipophilicity and steric profile, which in turn affects its ability to cross cell membranes and interact with biological macromolecules. The steric bulk of the benzyl substituent can impact the approach of nucleophiles and the conformation of the molecule as it binds to its target, such as the DNA duplex. d-nb.info Quantum chemical studies on model systems have shown that even subtle changes in substituent size can lead to significant differences in binding affinity and reaction pathway energies. d-nb.info Therefore, the specific mechanistic profile of this compound is a direct consequence of the unique combination of size, shape, and electronic character imparted by its benzyl substituent.

Table 2: Influence of Substituent Properties on Potential Mechanistic Profiles

| Substituent Property | Potential Influence on this compound's Mechanism | General Principle |

|---|---|---|

| Electronic Effects | The benzyl group's π-system can stabilize or destabilize reactive intermediates formed during its mechanism of action. | Electron-donating or electron-withdrawing substituents can alter the electronic density at the reaction center, affecting reaction rates and pathways (e.g., S_N1 vs. S_N2 character). beilstein-journals.org |

| Steric Effects | The bulk of the benzyl group can hinder or facilitate the approach of reactants or the binding of the molecule to its biological target (e.g., DNA or enzymes). | Steric hindrance can control the regioselectivity and stereoselectivity of a reaction and influence binding constants in biological systems. d-nb.info |

Metabolic Pathways and Biotransformation of 1 Benzyl 1 Nitrosourea in Experimental Systems

In Vitro and In Vivo Metabolic Fate in Experimental Models

The metabolic fate of 1-benzyl-1-nitrosourea has been explored in various experimental models, which indicate that its transformation is a key step in its biological effects. In aqueous solutions under physiological conditions, nitrosoureas like BzNU are known to undergo spontaneous decomposition. karger.com This chemical instability leads to the formation of reactive intermediates.

In vitro studies using liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, have been instrumental in demonstrating the metabolic activation of nitrosourea (B86855) compounds. trinova.de For BzNU, hepatic metabolism plays a crucial role in modulating its biological effects. The mutagenic properties of BzNU, for instance, are significantly influenced by liver enzymes.

In vivo studies in animal models, such as rats, have shown that related nitrosoureas are metabolized and their products are distributed throughout the body. nih.gov While specific in vivo metabolic studies for this compound are not extensively detailed in the available literature, the general metabolic pathways of nitrosoureas provide a framework for understanding its fate.

Role of Liver Enzymes (e.g., Cytochrome P450s) in Metabolic Activation

The metabolic activation of this compound is heavily dependent on the action of liver enzymes, with the cytochrome P450 (CYP450) superfamily playing a central role. These enzymes are critical for the biotransformation of a wide range of foreign compounds (xenobiotics).

Research indicates that the mutagenicity of BzNU is significantly influenced by cytochrome P450s. Studies on the related compound N-nitroso-N-benzyl-methylamine (NBzMA) have shown that cytochrome P450-mediated hydroxylation of the methyl group is responsible for the formation of benzyl (B1604629) carbonium cations, which are mutagenic. This suggests a similar mechanism for BzNU, where hydroxylation of the benzyl group by CYP450 enzymes could be a key activation step. Specific isozymes such as those in the CYP1A and CYP2B families have been implicated in the metabolism of other nitrosoureas and related compounds. aacrjournals.org

The metabolic activation process is crucial as it converts the relatively stable parent compound into highly reactive electrophilic species that can then interact with cellular macromolecules. researchgate.net

Identification of Metabolites and Decomposition Products

Under physiological conditions, this compound is expected to decompose, a characteristic feature of nitrosourea compounds. karger.com This decomposition leads to the formation of various reactive species. While a comprehensive list of all metabolites for BzNU is not available, based on its structure and the known metabolism of other nitrosoureas, several key products can be anticipated. karger.com

The decomposition of nitrosoureas typically yields an alkylating moiety and an isocyanate. nih.govtandfonline.com For this compound, this would involve the formation of a benzylating agent and an isocyanate. The benzylating intermediate is likely a benzyl carbonium ion, which is a potent electrophile capable of alkylating DNA.

In aqueous solutions, this compound has a reported half-life of less than 24 hours at pH 7.4, indicating its instability under physiological conditions. The primary decomposition products would likely include benzyl alcohol, formed from the benzyl cation reacting with water, and other derivatives resulting from the breakdown of the nitrosourea group.

Table 1: Potential Metabolites and Decomposition Products of this compound

| Precursor Compound | Potential Metabolite/Decomposition Product | Formation Pathway | Implicated Biological Effect |

| This compound | Benzyl carbonium ion | Decomposition | DNA alkylation, mutagenicity |

| This compound | Isocyanate | Decomposition | Carbamoylation of proteins |

| This compound | Hydroxylated benzylnitrosourea derivatives | Cytochrome P450-mediated oxidation | Metabolic activation |

| Benzyl carbonium ion | Benzyl alcohol | Reaction with water | Detoxification product |

Comparative Metabolic Studies with Related Nitrosourea Compounds

Comparing the metabolism of this compound with other well-studied nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), provides valuable insights into its biotransformation.

BCNU and CCNU undergo extensive metabolism, including hydroxylation of their alkyl side chains by liver microsomal enzymes. karger.com For CCNU, several hydroxylated metabolites have been identified, and these metabolites can possess greater alkylating activity than the parent compound. karger.com Both BCNU and CCNU also lead to the formation of isocyanates that can carbamoylate proteins.

A key difference between BzNU and chloroethylnitrosoureas like BCNU and CCNU is the nature of the alkylating species. BzNU produces a benzylating agent, whereas BCNU and CCNU produce chloroethylating agents. nih.gov This difference in the alkylating group can influence the type of DNA adducts formed and the subsequent biological response. For instance, studies have shown that the benzylation of DNA by BzNU is a more potent inducer of the SOS DNA repair system in bacteria compared to the methylation by N-methyl-N-nitrosourea (MNU).

The lipophilicity and structural characteristics of the substituent at the N-1 position of the nitrosourea also affect metabolic pathways and biological activity. The benzyl group in BzNU confers a degree of lipophilicity that is different from the methyl group in MNU or the chloroethyl groups in BCNU, which can influence its distribution and interaction with metabolic enzymes.

Advanced Analytical and Methodological Approaches in 1 Benzyl 1 Nitrosourea Research

Spectroscopic Techniques for Adduct Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and characterization of 1-benzyl-1-nitrosourea and its adducts. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of BNU. In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their chemical environment. For BNU, distinct signals are observed for the different proton groups within the molecule. researchgate.net The analysis of these spectra allows for the confirmation of the compound's structural integrity. researchgate.net

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of BNU, which aids in its identification and the characterization of its adducts. The mass spectrum of BNU shows a molecular ion peak corresponding to its molecular weight. High-performance liquid chromatography combined with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a particularly effective method for analyzing DNA interstrand cross-links induced by nitrosoureas. researchgate.net This technique allows for both qualitative and quantitative analysis of DNA adducts. researchgate.net

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals/Fragments | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (benzyl group): δ 7.2–7.4 ppm (multiplet, 5H) | |

| Methylene (B1212753) group (–CH₂–): δ 4.3–4.5 ppm (singlet, 2H) | ||

| Urea (B33335) NH protons: δ 8.1–8.3 ppm (broad singlet, 2H) | ||

| ¹³C NMR | Carbonyl carbon (C=O): δ 158–160 ppm | |

| Aromatic carbons: δ 125–135 ppm | ||

| Mass Spectrometry (MS) | Molecular ion peak (M⁺): m/z 179.18 | |

| Fragmentation (Loss of NO group): m/z 150 | ||

| Fragmentation (Cleavage of benzyl (B1604629) group): m/z 91 |

Chromatographic Methods for Compound and Metabolite Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of nitrosourea (B86855) compounds. nih.gov For the analysis of nitrosamine (B1359907) impurities, which can be carcinogenic, GC-MS/MS is often recommended due to the low detection limits required and potential for matrix interferences. restek.com The sample preparation for GC-MS analysis often involves extraction of the analyte from the biological matrix. edqm.eu

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of drugs and their metabolites. nih.gov HPLC methods can be developed for the simultaneous determination of multiple compounds and their metabolites in biological samples like plasma. nih.govmdpi.com Reversed-phase HPLC with a suitable column, such as a C18 or Phenyl-Hexyl column, is commonly employed for the separation of these compounds. researchgate.netmdpi.com The use of a diode-array detector allows for the quantification of the analytes at specific wavelengths. scielo.br

Table 2: Chromatographic Methods for Nitrosourea Analysis

| Method | Application | Key Features | Reference |

|---|---|---|---|

| GC-MS/MS | Analysis of nitrosamine impurities in drugs. | High sensitivity and specificity, suitable for low ppb detection limits. | restek.com |

| HPLC-UV | Simultaneous quantification of multiple antiepileptic drugs and their metabolites in plasma. | Simple sample preparation, cost-effective. | mdpi.com |

| HPLC-FLD | Determination of nitrofuran drug metabolites in pork muscle. | High sensitivity with fluorescence detection. | nih.gov |

| HPLC-ESI-MS/MS | Analysis of DNA interstrand cross-links induced by nitrosoureas. | Enables qualitative and quantitative analysis of DNA adducts. | researchgate.net |

Biochemical Assays for DNA Damage and Repair Activity (e.g., NBP assay)

Biochemical assays are critical for assessing the biological activity of this compound, particularly its ability to cause DNA damage and the subsequent cellular repair responses.

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to evaluate the alkylating activity of compounds. d-nb.inforesearchgate.net This assay is based on the reaction between an alkylating agent and the nucleophile NBP, which results in the formation of a colored product. researchgate.netresearchgate.net The NBP assay can be used to screen for the alkylating potency of various compounds and provides insights into their potential to damage DNA. researchgate.net

Other biochemical assays can be employed to measure DNA damage and repair. For instance, assays to measure O6-alkylguanine-DNA alkyltransferase (AGT) activity are important for understanding resistance to alkylating agents. aacrjournals.org AGT is a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940), thereby mitigating the cytotoxic effects of drugs like BCNU. aacrjournals.orgaacrjournals.org The activity of AGT can be measured by incubating a cell-free extract with a radiolabeled DNA substrate and quantifying the amount of repaired DNA. aacrjournals.org

Cellular and Molecular Biology Techniques for Mechanistic Elucidation (e.g., gene expression, protein assays)

To fully understand the mechanisms of action of this compound, a range of cellular and molecular biology techniques are utilized. These methods provide insights into the cellular responses to BNU-induced damage, including changes in gene and protein expression.

Gene expression analysis provides a comprehensive view of the transcriptional changes that occur in cells following treatment with BNU. Techniques like quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) can be used to measure the expression levels of specific genes or to perform a global analysis of the transcriptome. nih.govnih.gov This can help identify key pathways and cellular processes that are affected by the compound. nih.gov For accurate gene expression analysis, it is crucial to use appropriate housekeeping genes for normalization. nih.gov

Protein assays are used to quantify total protein concentration and to measure the levels of specific proteins. Common colorimetric protein assays include the Bradford, Lowry, and bicinchoninic acid (BCA) assays. nih.govgbiosciences.com These assays are often a prerequisite for other protein analysis techniques. gbiosciences.com Western blotting is a widely used technique to detect and quantify specific proteins in a sample, which can reveal changes in the expression of proteins involved in DNA repair, cell cycle control, and apoptosis in response to BNU treatment. aacrjournals.org Antibody microarrays offer a high-throughput approach to analyze the expression of multiple proteins simultaneously. sigmaaldrich.com

Table 3: Cellular and Molecular Biology Techniques

| Technique | Purpose | Examples of Applications in Nitrosourea Research | Reference |

|---|---|---|---|

| Gene Expression Analysis (qPCR, RNA-seq) | To quantify changes in mRNA levels in response to treatment. | Identifying genes and pathways affected by BNU; predicting disease progression. | nih.govnih.gov |

| Protein Quantification Assays (Bradford, BCA) | To determine the total protein concentration in a sample. | Essential for standardizing samples for further protein analysis. | nih.govgbiosciences.com |

| Western Blotting | To detect and quantify specific proteins. | Analyzing the expression of DNA repair enzymes (e.g., AGT) and cell signaling proteins. | aacrjournals.org |

| Antibody Microarrays | High-throughput analysis of multiple protein expression levels. | Identifying broad changes in the proteome in response to BNU. | sigmaaldrich.com |

Future Directions and Open Questions in 1 Benzyl 1 Nitrosourea Research

Elucidation of Remaining Mechanistic Ambiguities in DNA Interaction

The core mechanism of 1-benzyl-1-nitrosourea involves inducing DNA damage through alkylation, primarily by attaching its benzyl (B1604629) group to guanine (B1146940) residues. However, the precise details and consequences of this interaction are not fully understood, presenting several open questions for future research.

Nitrosoureas are known to alkylate multiple positions on DNA bases, including the N7, O6, N1, and N3 positions of guanine and various sites on adenine, cytosine, and thymine (B56734). mdpi.comatdbio.com While the O6-alkylguanine adduct is considered highly potent, the full spectrum and frequency of different adducts formed by BzNU, and their specific contributions to its mutagenic and cytotoxic profile, remain to be fully characterized. nih.gov Studies have shown that BzNU is more mutagenic than compounds like N-methyl-N-nitrosourea (MNU) in certain bacterial strains, suggesting a unique structural influence on its DNA-damaging properties and the subsequent cellular response, such as the SOS DNA repair system. The exact structural basis for this enhanced mutagenicity is an area requiring further investigation.

Another layer of ambiguity lies in the cellular processing of the DNA damage. The fate of DNA repair proteins, such as O6-methylguanine-DNA methyltransferase (MGMT) after they repair the alkylation damage, is unclear; evidence suggests the modified protein may be targeted for degradation or could function as a transcriptional regulator. mdpi.com Understanding how BzNU-induced damage specifically influences the fate and function of repair proteins like MGMT is a critical unresolved question.

| Mechanistic Ambiguity | Key Research Question |

|---|---|

| Spectrum of DNA Adducts | What is the complete profile of DNA adducts (beyond O6-benzylguanine) formed by this compound, and what is the relative contribution of each to cytotoxicity? |

| Enhanced Mutagenicity | What specific structural features of this compound account for its higher mutagenicity compared to other nitrosoureas like MNU? |

| Repair Protein Fate | Following the repair of BzNU-induced lesions, does the inactivated MGMT protein undergo degradation, or does it acquire new functions, such as regulating gene transcription? mdpi.com |

| DNA Repair Pathway Choice | How do cells prioritize different DNA repair pathways (e.g., direct reversal, base excision repair, nucleotide excision repair) in response to the specific adducts created by this compound? ascopubs.org |

Exploration of Novel Biological Targets and Interactions in Cellular Systems

Research into nitrosoureas has historically focused on DNA as the primary target. However, these reactive molecules can interact with other cellular components, and exploring these non-DNA targets is a key future direction for understanding the complete biological activity of this compound.

One significant area of investigation is the potential for RNA damage. Studies with the related compound MNU have shown that RNA can be methylated to a greater extent than DNA, and cells possess mechanisms to repair RNA alkylation damage. mdpi.com Given that this compound is a potent alkylating agent, its capacity to modify RNA and the functional consequences of such damage—on RNA stability, translation, and regulation—are important and under-explored questions.

Furthermore, many nitrosoureas can exert biological effects through carbamoylation, a reaction that involves the transfer of their isocyanate moiety to proteins, potentially inhibiting enzyme function. drugbank.com While this compound is reported to have limited carbamoylating activity, a systematic investigation into its potential to modify key proteins, such as DNA repair enzymes or metabolic enzymes like glutathione (B108866) reductase, could reveal additional mechanisms of action. drugbank.com There is also preliminary suggestion that nitrosoureas may affect neurotransmitter systems, opening a speculative but intriguing avenue for investigating non-canonical targets in the nervous system.

| Potential Novel Target | Rationale and Key Research Questions |